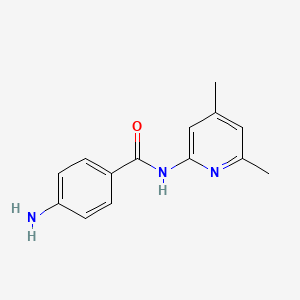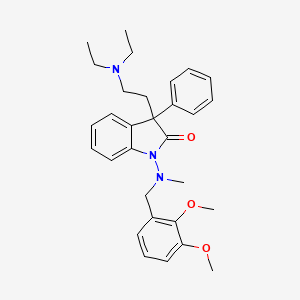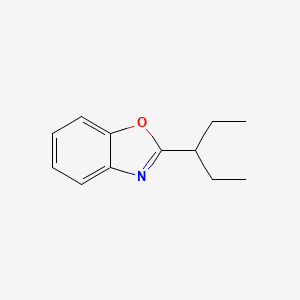
Benzoxazole, 2-(1-ethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-(1-ethylpropyl)-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is a derivative of benzoxazole, which is known for its wide range of applications in medicinal, pharmaceutical, and industrial fields. The structure of benzoxazole, 2-(1-ethylpropyl)-, includes an ethylpropyl group attached to the second position of the benzoxazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including benzoxazole, 2-(1-ethylpropyl)-, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .
化学反応の分析
Types of Reactions: Benzoxazole, 2-(1-ethylpropyl)-, like other benzoxazole derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzene ring or the oxazole ring, often facilitated by electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzoxazole ring .
科学的研究の応用
Chemistry: Benzoxazole, 2-(1-ethylpropyl)-, is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Benzoxazole derivatives have shown significant biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. These compounds are being investigated for their potential use in drug discovery and development .
Industry: In the industrial sector, benzoxazole derivatives are used as intermediates in the production of dyes, pigments, and other functional materials. Their ability to form stable complexes with metals makes them useful in various industrial applications .
作用機序
The mechanism of action of benzoxazole, 2-(1-ethylpropyl)-, involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cellular processes like DNA replication, transcription, and cell cycle regulation . By targeting these enzymes, benzoxazole compounds can exert their antimicrobial, anticancer, and anti-inflammatory effects .
類似化合物との比較
Benzimidazole: Similar to benzoxazole, benzimidazole contains a benzene ring fused to an imidazole ring. Both compounds exhibit significant biological activities, but their chemical properties and reactivity can differ due to the presence of different heteroatoms.
Benzothiazole: Benzothiazole has a benzene ring fused to a thiazole ring. It shares some biological activities with benzoxazole derivatives but may have different pharmacokinetic and pharmacodynamic profiles.
Oxazole: Oxazole itself is a simpler heterocyclic compound compared to benzoxazole. It serves as a precursor for the synthesis of various benzoxazole derivatives.
Uniqueness: Benzoxazole, 2-(1-ethylpropyl)-, is unique due to the presence of the ethylpropyl group at the second position of the benzoxazole ring.
特性
CAS番号 |
73713-91-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
2-pentan-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |
InChIキー |
RDAXMDUCABQPMT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
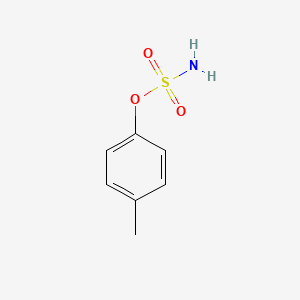
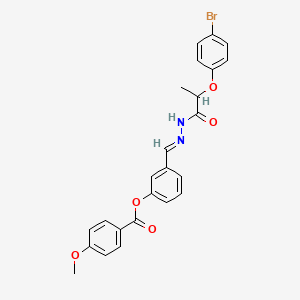


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
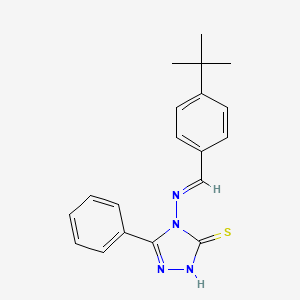
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)

![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)

